molecular formula C12H6Br2Cl2O4S B12472464 2,2'-Sulfonylbis(6-bromo-4-chlorophenol)

2,2'-Sulfonylbis(6-bromo-4-chlorophenol)

Katalognummer: B12472464
Molekulargewicht: 477.0 g/mol
InChI-Schlüssel: BOOHVTATXDCPNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-bromo-6-(3-bromo-5-chloro-2-hydroxybenzenesulfonyl)-4-chlorophenol is a complex organic compound characterized by the presence of multiple halogen atoms and a sulfonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-(3-bromo-5-chloro-2-hydroxybenzenesulfonyl)-4-chlorophenol typically involves multi-step organic reactions. The process begins with the bromination and chlorination of phenolic compounds, followed by sulfonylation. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance efficiency and scalability. Safety measures are also critical due to the handling of hazardous reagents and the potential for exothermic reactions.

Analyse Chemischer Reaktionen

Types of Reactions

2-bromo-6-(3-bromo-5-chloro-2-hydroxybenzenesulfonyl)-4-chlorophenol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: Halogen atoms can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

2-bromo-6-(3-bromo-5-chloro-2-hydroxybenzenesulfonyl)-4-chlorophenol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity can be explored for potential therapeutic applications.

    Medicine: It may serve as a lead compound for developing new drugs with specific biological targets.

    Industry: The compound can be used in the production of specialty chemicals, dyes, and polymers.

Wirkmechanismus

The mechanism of action of 2-bromo-6-(3-bromo-5-chloro-2-hydroxybenzenesulfonyl)-4-chlorophenol involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms and the sulfonyl group can influence its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Compared to similar compounds, 2-bromo-6-(3-bromo-5-chloro-2-hydroxybenzenesulfonyl)-4-chlorophenol is unique due to its combination of multiple halogen atoms and a sulfonyl group. This structural complexity can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C12H6Br2Cl2O4S

Molekulargewicht

477.0 g/mol

IUPAC-Name

2-bromo-6-(3-bromo-5-chloro-2-hydroxyphenyl)sulfonyl-4-chlorophenol

InChI

InChI=1S/C12H6Br2Cl2O4S/c13-7-1-5(15)3-9(11(7)17)21(19,20)10-4-6(16)2-8(14)12(10)18/h1-4,17-18H

InChI-Schlüssel

BOOHVTATXDCPNX-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1S(=O)(=O)C2=C(C(=CC(=C2)Cl)Br)O)O)Br)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.